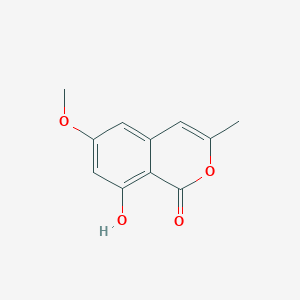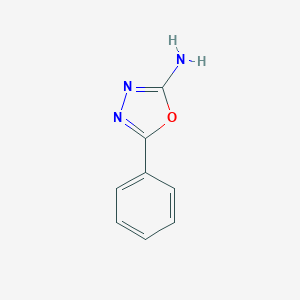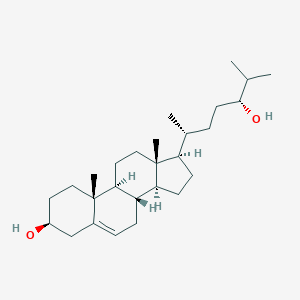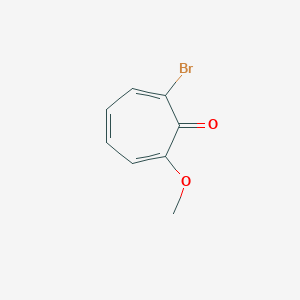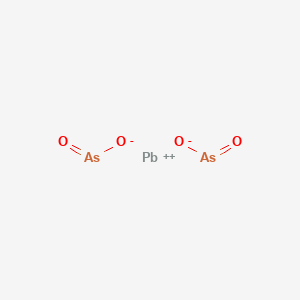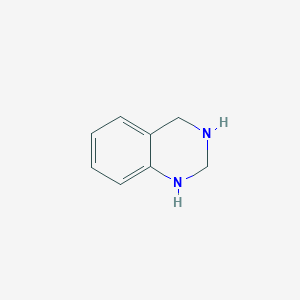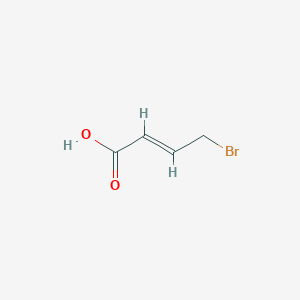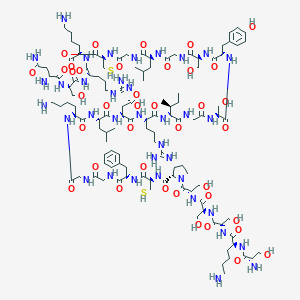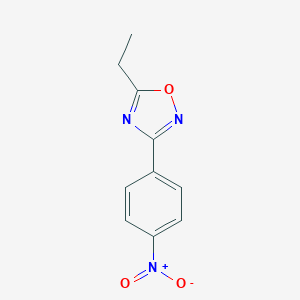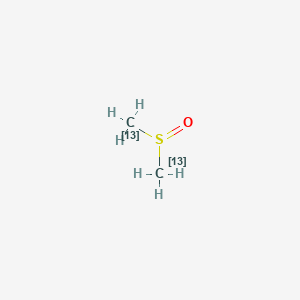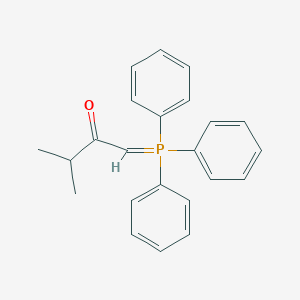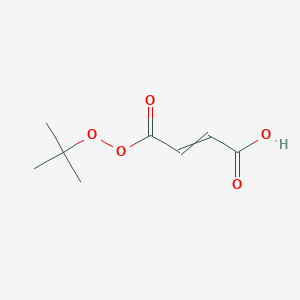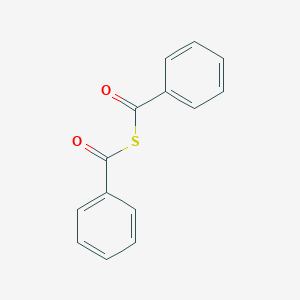
Benzoyl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoyl sulfide is an organic chemical compound with the molecular formula C14H12S. It is a yellowish-white crystalline powder that is sparingly soluble in water but soluble in organic solvents. Benzoyl sulfide has found applications in various fields, including as a precursor for the synthesis of dyes, pharmaceuticals, and agrochemicals.
Applications De Recherche Scientifique
Benzoyl sulfide has been used in scientific research as a model compound to study the mechanism of photochemical reactions. It has also been used as a probe molecule to investigate the adsorption behavior of organic compounds on solid surfaces. In addition, benzoyl sulfide has been used as a starting material for the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Mécanisme D'action
The mechanism of action of benzoyl sulfide is not well understood. However, it is believed to act as a photosensitizer, which means that it can absorb light energy and transfer it to other molecules, leading to the formation of reactive intermediates. These reactive intermediates can then react with other molecules, leading to various chemical transformations.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of benzoyl sulfide have not been extensively studied. However, it has been reported to have cytotoxic and genotoxic effects on human cells in vitro. It has also been shown to induce oxidative stress in human lymphocytes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using benzoyl sulfide in lab experiments is its relatively simple synthesis method. It is also a stable compound that can be stored for extended periods of time. However, one limitation is that it is sparingly soluble in water, which can make it difficult to handle in aqueous solutions.
Orientations Futures
There are several future directions for research on benzoyl sulfide. One area of interest is the development of new synthetic methods for benzoyl sulfide and its derivatives. Another area of interest is the investigation of its potential as a photosensitizer for various applications, including photodynamic therapy for cancer treatment. Additionally, the toxicological effects of benzoyl sulfide on human health and the environment need to be further explored.
Méthodes De Synthèse
Benzoyl sulfide can be synthesized by the reaction of benzoyl chloride with sodium sulfide in the presence of a catalyst such as copper(II) chloride. The reaction proceeds via a nucleophilic substitution mechanism, where the sulfur atom of the sulfide ion attacks the electrophilic carbon atom of the benzoyl chloride. The resulting benzoyl sulfide can be purified by recrystallization from a suitable solvent such as ethanol or acetone.
Propriétés
Numéro CAS |
1850-15-3 |
|---|---|
Nom du produit |
Benzoyl sulfide |
Formule moléculaire |
C14H10O2S |
Poids moléculaire |
242.29 g/mol |
Nom IUPAC |
S-benzoyl benzenecarbothioate |
InChI |
InChI=1S/C14H10O2S/c15-13(11-7-3-1-4-8-11)17-14(16)12-9-5-2-6-10-12/h1-10H |
Clé InChI |
KIHBJERLDDVXHD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)SC(=O)C2=CC=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)C(=O)SC(=O)C2=CC=CC=C2 |
Autres numéros CAS |
1850-15-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



